

An In-Depth Technical Guide to 2,6-Diisopropylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-diisopropylbenzoic acid**, a sterically hindered aromatic carboxylic acid. The document details its chemical structure, formula, and key physicochemical properties. It outlines potential synthetic routes and provides detailed information on its spectroscopic characteristics, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Furthermore, this guide explores the limited available information on its biological activities and potential applications in drug development, primarily as a reference standard and impurity in the synthesis of the anesthetic agent propofol.

Chemical Structure and Formula

2,6-Diisopropylbenzoic acid is an organic compound with the systematic IUPAC name 2,6-di(propan-2-yl)benzoic acid. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and two isopropyl groups at the ortho positions. This significant steric hindrance imposed by the bulky isopropyl groups adjacent to the carboxyl moiety influences its chemical reactivity and physical properties.

Molecular Formula: C₁₃H₁₈O₂

Chemical Structure:

Caption: Chemical structure of **2,6-diisopropylbenzoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-diisopropylbenzoic acid** is presented in the table below.

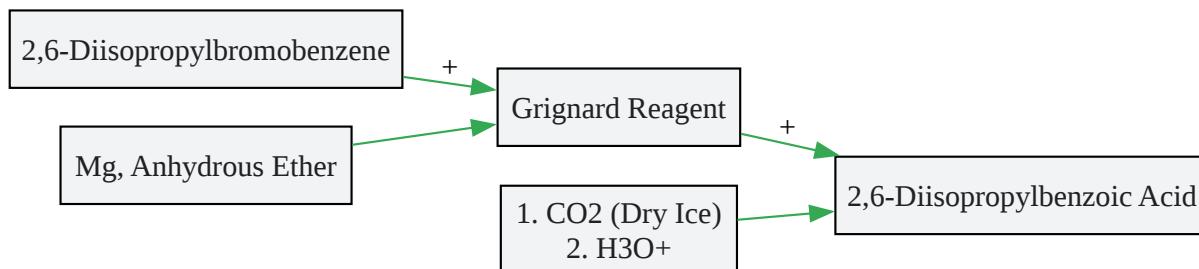
Property	Value	Reference
Molecular Weight	206.28 g/mol	
CAS Number	92035-95-5	
Appearance	White to off-white crystalline powder	
Melting Point	116-118 °C	
Boiling Point (Predicted)	294.5 ± 29.0 °C	
Density (Predicted)	1.020 ± 0.06 g/cm ³	
pKa (Predicted)	4.09	
LogP (Predicted)	3.8	
Solubility	Soluble in organic solvents such as ethanol, methanol, and acetone.	

Synthesis

Detailed experimental protocols for the synthesis of **2,6-diisopropylbenzoic acid** are not widely published. However, based on general organic chemistry principles, two plausible synthetic routes are the Grignard carboxylation of a corresponding aryl halide and the oxidation of 2,6-diisopropylbenzaldehyde.

Experimental Protocol: Grignard Carboxylation of 2,6-Diisopropylbromobenzene

This method involves the formation of a Grignard reagent from 2,6-diisopropylbromobenzene, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup.


Materials:

- 2,6-Diisopropylbromobenzene
- Magnesium turnings
- Anhydrous diethyl ether
- Dry ice (solid carbon dioxide)
- Concentrated hydrochloric acid (HCl)
- Iodine crystal (as initiator)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Preparation of Grignard Reagent:
 - All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium surface.
 - Dissolve 2,6-diisopropylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

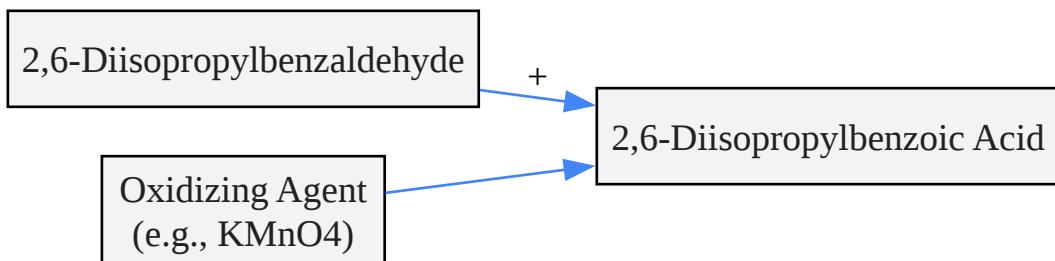
- Once the reaction has started, add the remaining 2,6-diisopropylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Carboxylation:
 - In a separate beaker, place an excess of crushed dry ice.
 - Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
 - Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.
- Work-up and Purification:
 - Slowly add a mixture of crushed ice and concentrated HCl to the reaction mixture to hydrolyze the magnesium salt and neutralize any unreacted Grignard reagent.
 - Transfer the mixture to a separatory funnel. The organic layer containing the benzoic acid will separate from the aqueous layer.
 - Extract the aqueous layer with diethyl ether to recover any dissolved product.
 - Combine the organic layers and wash with water, followed by a saturated brine solution.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude **2,6-diisopropylbenzoic acid**.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

[Click to download full resolution via product page](#)

Caption: Grignard carboxylation workflow.

Experimental Protocol: Oxidation of 2,6-Diisopropylbenzaldehyde

This method involves the oxidation of the corresponding aldehyde to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Pinnick oxidation conditions.


Materials:

- 2,6-Diisopropylbenzaldehyde
- Potassium permanganate ($KMnO_4$) or Sodium chlorite ($NaClO_2$) and a chlorine scavenger (e.g., 2-methyl-2-butene)
- Sodium hydroxide ($NaOH$) or a suitable buffer
- Sulfuric acid (H_2SO_4) or Hydrochloric acid (HCl)
- Sodium bisulfite ($NaHSO_3$) (for $KMnO_4$ oxidation)
- Suitable organic solvent (e.g., acetone, t-butanol)

Procedure (using $KMnO_4$):

- Dissolve 2,6-diisopropylbenzaldehyde in a suitable solvent like acetone.

- Slowly add a solution of potassium permanganate in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
- Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO_2) will form.
- Filter off the manganese dioxide and wash it with a small amount of the solvent.
- Acidify the filtrate with dilute sulfuric acid or hydrochloric acid to precipitate the **2,6-diisopropylbenzoic acid**.
- If excess permanganate was used, add a solution of sodium bisulfite to destroy it before acidification.
- Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
- The crude product can be purified by recrystallization.

[Click to download full resolution via product page](#)

Caption: Oxidation of aldehyde workflow.

Spectroscopic Data

The following sections provide expected spectroscopic data for **2,6-diisopropylbenzoic acid** based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ^1H NMR spectrum is expected to show the following signals:

- Aromatic Protons (3H): A multiplet or two distinct signals in the aromatic region (δ 7.0-7.5 ppm). The proton at the 4-position (para to the carboxyl group) will likely appear as a triplet, and the two protons at the 3- and 5-positions (meta to the carboxyl group) will appear as a doublet.
- Isopropyl CH Protons (2H): A septet in the upfield region (δ 3.0-3.5 ppm) due to coupling with the six methyl protons.
- Isopropyl CH_3 Protons (12H): A doublet in the far upfield region (δ 1.1-1.3 ppm) due to coupling with the single methine proton.
- Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (δ 10-13 ppm), which is typically exchangeable with D_2O .

^{13}C NMR (Carbon-13 NMR):

The ^{13}C NMR spectrum is expected to show the following signals:

- Carboxylic Carbonyl Carbon (C=O): A signal in the downfield region (δ 170-180 ppm).
- Aromatic Carbons (6C): Four distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the carboxyl group (C1) and the carbons attached to the isopropyl groups (C2, C6) will be quaternary and may have lower intensities. The carbons at the 3, 5, and 4 positions will appear as CH signals.
- Isopropyl Methine Carbon (CH): A signal in the aliphatic region (δ 30-40 ppm).
- Isopropyl Methyl Carbons (CH_3): A signal in the upfield aliphatic region (δ 20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2,6-diisopropylbenzoic acid** is expected to exhibit the following characteristic absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm^{-1} , while aliphatic C-H stretching bands from the isopropyl groups will appear just below 3000 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of $1720\text{-}1680\text{ cm}^{-1}$ for the carbonyl group of the carboxylic acid dimer.
- C=C Stretch (Aromatic): Medium to weak absorption bands in the region of $1600\text{-}1450\text{ cm}^{-1}$ corresponding to the benzene ring.
- C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region ($1300\text{-}900\text{ cm}^{-1}$) associated with C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **2,6-diisopropylbenzoic acid** is expected to show:

- Molecular Ion Peak (M^+): A peak at $\text{m/z} = 206$, corresponding to the molecular weight of the compound.
- Major Fragmentation Peaks:
 - Loss of a methyl group ($-\text{CH}_3$): A peak at $\text{m/z} = 191$.
 - Loss of an isopropyl group ($-\text{CH}(\text{CH}_3)_2$): A peak at $\text{m/z} = 163$.
 - Loss of a carboxyl group ($-\text{COOH}$): A peak at $\text{m/z} = 161$.
 - McLafferty rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from an isopropyl group to the carbonyl oxygen, followed by cleavage, could lead to characteristic fragment ions.

Biological Activity and Drug Development Applications

The biological activity of **2,6-diisopropylbenzoic acid** has not been extensively studied. Its primary role in the pharmaceutical industry is as a certified reference material and a known impurity in the synthesis of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.

While there is limited direct evidence for the biological activity of **2,6-diisopropylbenzoic acid**, studies on structurally related benzoic acid derivatives suggest potential areas for investigation:

- **Anti-inflammatory and Analgesic Activity:** Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The sterically hindered nature of **2,6-diisopropylbenzoic acid** might influence its ability to bind to the active sites of these enzymes.
- **Antimicrobial Activity:** Some substituted benzoic acids have shown antimicrobial activity.
- **Cytotoxicity:** The cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines have been reported, suggesting a potential, albeit likely weak, anticancer activity.

Further research is required to elucidate any specific biological activities of **2,6-diisopropylbenzoic acid** and to determine if it has any therapeutic potential beyond its current use as a reference standard. No specific signaling pathways modulated by this compound have been identified to date.

Conclusion

2,6-Diisopropylbenzoic acid is a well-defined chemical entity with established physicochemical properties. While detailed, published experimental protocols for its synthesis are scarce, standard organic synthesis methodologies such as Grignard carboxylation and aldehyde oxidation are applicable. Its spectroscopic characteristics can be predicted with a reasonable degree of accuracy based on its structure. Currently, its primary application in the pharmaceutical sector is as a reference standard for quality control in the production of propofol. The exploration of its potential biological activities remains an open area for future research. This guide provides a foundational resource for scientists and researchers working with or interested in this sterically hindered aromatic carboxylic acid.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Diisopropylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b134420#2-6-diisopropylbenzoic-acid-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com